Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, diacetyltetrahydro-
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Overview
Description
Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, diacetyltetrahydro- is a heterocyclic compound that features a fused imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, diacetyltetrahydro- typically involves multi-step processes that include cyclization reactions. One common method involves the condensation of 1,2-diketones with ammonium acetate and aldehydes under acidic or basic conditions . Catalysts such as erbium triflate can be used to enhance the yield and selectivity of the reaction .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors and microreactor technology to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, diacetyltetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially hydrogenated imidazole rings .
Scientific Research Applications
Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, diacetyltetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, diacetyltetrahydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
- Imidazo[4,5-b]pyridine
- Imidazo[4,5-c]pyridine
- Imidazo[1,5-a]pyridine
- Imidazo[1,2-a]pyridine
Comparison: Imidazo(4,5-d)imidazole-2,5(1H,3H)-dione, diacetyltetrahydro- is unique due to its specific ring structure and the presence of acetyltetrahydro groupsCompared to other imidazole derivatives, it may offer enhanced stability and selectivity in certain reactions .
Properties
CAS No. |
72749-89-4 |
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Molecular Formula |
C4H4N4O2 |
Molecular Weight |
140.10 g/mol |
IUPAC Name |
1,3,4,6-tetrahydroimidazo[4,5-d]imidazole-2,5-dione |
InChI |
InChI=1S/C4H4N4O2/c9-3-5-1-2(7-3)8-4(10)6-1/h(H2,5,7,9)(H2,6,8,10) |
InChI Key |
AGWIAWWOIOUIPW-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NC(=O)N1)NC(=O)N2 |
Origin of Product |
United States |
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